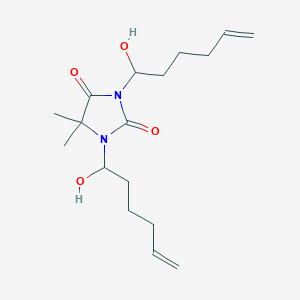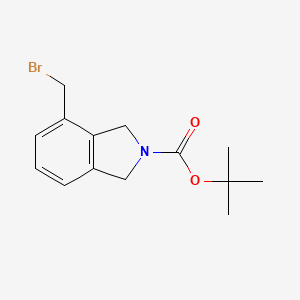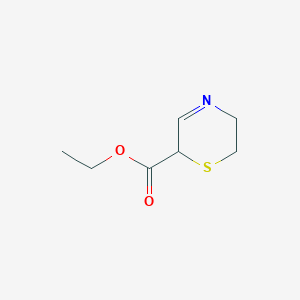
3-Bromo-2-decalone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-decalone is an organic compound belonging to the class of alpha-bromo ketones It is characterized by a bromine atom attached to the second carbon of the decalone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Bromo-2-decalone can be synthesized through the alpha-bromination of 2-decalone. The reaction typically involves the use of bromine in an acidic medium, such as acetic acid. The process proceeds via the formation of an enol intermediate, which then reacts with bromine to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Elimination Reactions: Treatment with a base can lead to the elimination of hydrogen bromide, forming an alpha, beta-unsaturated ketone.
Reduction Reactions: The compound can be reduced to 2-decalone using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Bromine in Acetic Acid: For bromination.
Sodium Hydroxide or Potassium Hydroxide: For nucleophilic substitution.
Lithium Aluminum Hydride: For reduction.
Major Products Formed:
Alpha, Beta-Unsaturated Ketones: Formed through elimination reactions.
Substituted Decalones: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
3-Bromo-2-decalone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound’s reactivity makes it useful in the development of new drugs and therapeutic agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The primary mechanism of action for 3-Bromo-2-decalone involves its reactivity as an alpha-bromo ketone. The bromine atom at the alpha position makes the compound highly reactive towards nucleophiles, facilitating various substitution and elimination reactions. The formation of enol intermediates plays a crucial role in these processes .
Comparación Con Compuestos Similares
2-Bromo-2-methylcyclohexanone: Another alpha-bromo ketone with similar reactivity.
2-Bromo-2-methylpropane: Known for its use in elimination reactions to form alkenes.
Uniqueness: 3-Bromo-2-decalone is unique due to its decalone ring system, which imparts distinct steric and electronic properties compared to other alpha-bromo ketones. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Propiedades
Número CAS |
5710-07-6 |
|---|---|
Fórmula molecular |
C10H15BrO |
Peso molecular |
231.13 g/mol |
Nombre IUPAC |
3-bromo-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H15BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h7-9H,1-6H2 |
Clave InChI |
UHWFJMIIIQHSRW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC(=O)C(CC2C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-4-(pyrrolidin-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123049.png)

![3-Chloro-5-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol](/img/structure/B15123060.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylquinoxalin-2-amine](/img/structure/B15123063.png)

![7-Methoxy-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B15123079.png)

![1,3-Diethyl 2-({[3-(pyridin-2-yl)-1,2-thiazol-4-yl]amino}methylidene)propanedioate](/img/structure/B15123083.png)
![[3-(Trifluoromethyl)oxetan-3-yl]methanamine](/img/structure/B15123088.png)
![(2E)-3-(2-chlorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]prop-2-enamide](/img/structure/B15123098.png)

![4-[1-[(2-Methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione](/img/structure/B15123109.png)


